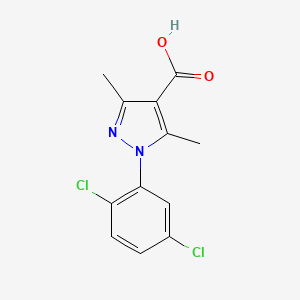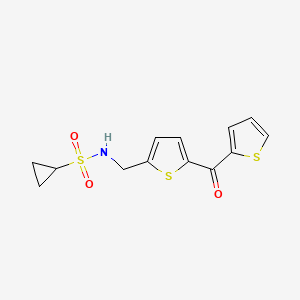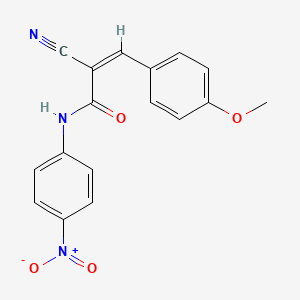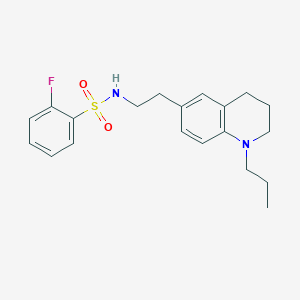
1-((4-磺酰苯基)氨基羰基)-3,4-二氢异喹啉-2(1H)-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 1-((4-sulfamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic compound. It contains several functional groups, including a sulfamoyl group (-SO2NH2), a carbamoyl group (-CONH2), and a carboxylate ester group (-COOCH3). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfamoyl group might be introduced using a sulfonyl chloride in an S_N2 reaction, while the carbamoyl group might be introduced using an isocyanate . The carboxylate ester group could be introduced using a carboxylic acid and an alcohol in an esterification reaction .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a 3,4-dihydroisoquinoline core. This is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The various substituents (the sulfamoylphenyl, carbamoyl, and methyl carboxylate groups) are likely attached to this core .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the sulfamoyl group might undergo hydrolysis to give a sulfonic acid and an amine. The carbamoyl group might react with amines to form ureas. The ester group could undergo hydrolysis to give a carboxylic acid and an alcohol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfamoyl and carbamoyl groups might make this compound quite polar, affecting its solubility in different solvents. The ester group could potentially make this compound susceptible to hydrolysis .
科学研究应用
抗肿瘤和抗白血病活性
研究表明,异喹啉的各种衍生物,如异喹啉-1-甲醛硫代半氨基甲酮的 4- 和 5- 取代衍生物,已被合成并评估了对荷瘤小鼠 L1210 白血病的抗肿瘤活性。这些化合物已显示出显着的抗肿瘤活性,一些衍生物对小鼠 L1210 白血病产生最佳 % T/C 值 (M. Liu, T. Lin, P. Penketh, A. Sartorelli, 1995; M C Liu, T S Lin, P Penketh, A C Sartorelli, 1995).
新型合成方法
使用 3-甲基-1-磺酸咪唑鎓氢硫酸盐作为催化剂合成乙基-4-芳基/杂环基-六氢-三甲基-5-氧代喹啉-3-羧酸酯,展示了一种高效、无卤素且可重复使用的布朗斯酸性离子液体催化剂。该方法提供了一种干净且简单的方法,可以在短反应时间内以高收率生产所需产物 (N. G. Khaligh, 2014).
分子对接研究
乙炔基喹啉磺酰胺已被设计、合成并测试了对人乳腺癌细胞系的抗增殖活性。一些化合物表现出有效的抗肿瘤活性,与阳性对照顺铂相当或更好。分子对接研究表明,这些化合物可能靶向细胞色素 P450 (CYP) 同工酶途径,表明它们的活性机制 (Krzysztof Marciniec, Bartosz Pawełczak, M. Latocha, L. Skrzypek, M. Maciążek-Jurczyk, S. Boryczka, 2017).
作用机制
The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound were a drug, its mechanism of action might involve binding to a specific protein target. The sulfamoyl, carbamoyl, and ester groups could all potentially be involved in such binding interactions .
安全和危害
未来方向
属性
IUPAC Name |
methyl 1-[(4-sulfamoylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-26-18(23)21-11-10-12-4-2-3-5-15(12)16(21)17(22)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,16H,10-11H2,1H3,(H,20,22)(H2,19,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUBHSKZJKVPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2410500.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)
![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)
![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)


![(4-chlorophenyl)methyl N-[(E)-2-(2,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2410510.png)


![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)
![Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2410515.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)

![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2410523.png)